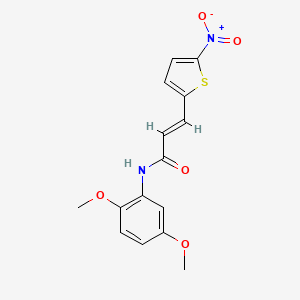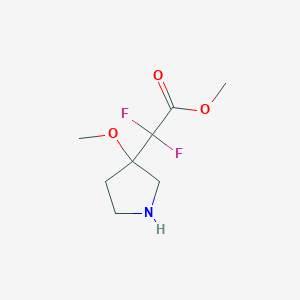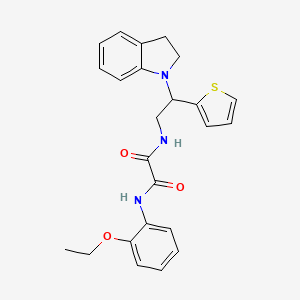
(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H14N2O5S and its molecular weight is 334.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Imprinting and Analysis
- Molecular Imprinting in Olive Oil Analysis : Acrylamide-based molecularly imprinted polymers (MIPs) have been developed for the analysis of fenthion, an organophosphate insecticide, in olive oil. Using acrylamide as a functional monomer, these MIPs exhibited high selectivity and recovery rates for fenthion extraction, outperforming traditional methods and achieving a low detection limit (Bakas et al., 2014).
Polymerization and Material Synthesis
- Controlled Polymerization for Drug Delivery : Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been investigated for controlled, room-temperature polymerization, highlighting its potential in drug delivery systems (Convertine et al., 2004).
- Degradable Scaffolds for Tissue Engineering : Biodegradable scaffolds made from poly(N-isopropyl acrylamide) were synthesized for tissue engineering applications. These scaffolds demonstrate controlled porosity and thermoresponsive properties, making them attractive for biomedical applications (Galperin et al., 2010).
Chemical Interactions and Reactions
- Asymmetric Cycloadditions with Acrylamides : Research focused on asymmetric 1,3-dipolar cycloadditions with acrylamides has revealed high levels of stereocontrol in chemical reactions, important for synthetic organic chemistry applications (Kissane & Maguire, 2010).
- DFT Studies of Acrylamide Derivatives : Studies involving Density Functional Theory (DFT) on acrylamide derivatives, such as (E)-3-(2,6-dichlorophenyl)-acrylamide, provide insights into their molecular structure and potential applications in fields like material science (Shukla et al., 2020).
Sensitizer Synthesis for Solar Cells
- Organic Sensitizers for Solar Cells : Novel organic sensitizers containing acrylamide units have been engineered for solar cell applications, demonstrating high efficiency in photon to current conversion (Kim et al., 2006).
Applications in Biochemistry and Toxicology
- Biochemical Properties and Safety : Studies on acrylamide's biochemistry and safety reveal its widespread industrial use and potential health effects, necessitating a comprehensive understanding of its role in human health (Friedman, 2003).
Nitrothiophene Derivatives Evaluation
- Radiosensitizers and Cytotoxins : Nitrothiophene derivatives, including those with acrylamide groups, have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins in medical applications (Threadgill et al., 1991).
Corrosion Inhibition Studies
- Corrosion Inhibitors in Nitric Acid Solutions : Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions, demonstrating potential in industrial applications (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-21-10-3-6-13(22-2)12(9-10)16-14(18)7-4-11-5-8-15(23-11)17(19)20/h3-9H,1-2H3,(H,16,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBQCYVGTKAYMU-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4-dimethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2990395.png)

![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)

![2-(3-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2990403.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2990404.png)
![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B2990408.png)

![1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate](/img/structure/B2990410.png)

![1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2990413.png)
